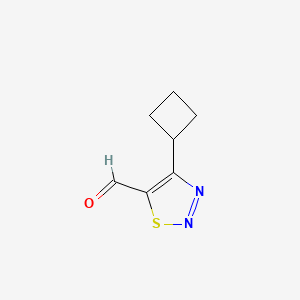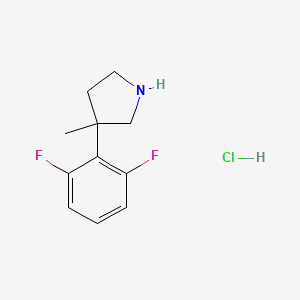
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of the 2,6-difluorophenyl and methyl groups on the pyrrolidine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a Grignard reagent, where 2,6-difluorobenzaldehyde reacts with a Grignard reagent derived from 3-methylpyrrolidine. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity towards certain biological targets. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Difluorophenyl)pyrrolidine hydrochloride: Lacks the methyl group, which may affect its chemical properties and biological activity.
3-(2,6-Dichlorophenyl)-3-methylpyrrolidine hydrochloride:
3-(2,6-Difluorophenyl)-3-ethylpyrrolidine hydrochloride: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
3-(2,6-Difluorophenyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the 2,6-difluorophenyl and methyl groups, which confer specific chemical and biological properties. The fluorine atoms enhance its stability and reactivity, while the methyl group provides steric hindrance that can affect its interaction with molecular targets.
Propiedades
Fórmula molecular |
C11H14ClF2N |
|---|---|
Peso molecular |
233.68 g/mol |
Nombre IUPAC |
3-(2,6-difluorophenyl)-3-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c1-11(5-6-14-7-11)10-8(12)3-2-4-9(10)13;/h2-4,14H,5-7H2,1H3;1H |
Clave InChI |
ZWFKDWLXDLLYNV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=C(C=CC=C2F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



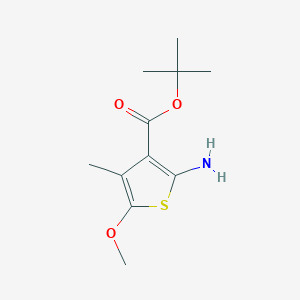
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
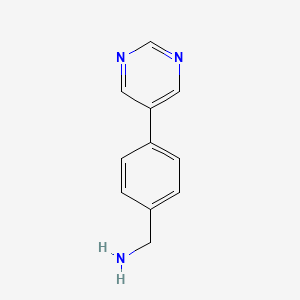
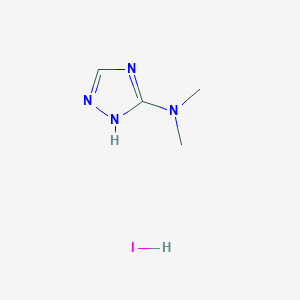

![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)
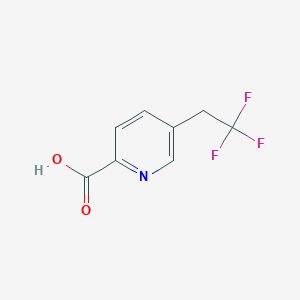

![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)
